molecular formula C16H18ClNO3S B2397167 [(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine CAS No. 873578-96-2

[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine

Cat. No.: B2397167
CAS No.: 873578-96-2
M. Wt: 339.83
InChI Key: ZIVBKPQAFMLRJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the final product .


Molecular Structure Analysis

Analyzing the molecular structure of a compound involves looking at the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include looking at how the compound reacts with other substances, the conditions under which these reactions occur, and the products of these reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It could also include looking at the compound’s chemical stability and reactivity .

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve studying how the compound interacts with biological systems. This could include looking at the compound’s pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It could also include studying the compound’s safety data sheet (SDS) for information on safe handling and storage .

Future Directions

This could involve looking at current research on the compound and identifying areas where further study is needed. It could also include predicting potential future applications of the compound based on its properties and biological activity .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-11-8-12(2)16(9-15(11)21-3)22(19,20)18-10-13-6-4-5-7-14(13)17/h4-9,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVBKPQAFMLRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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